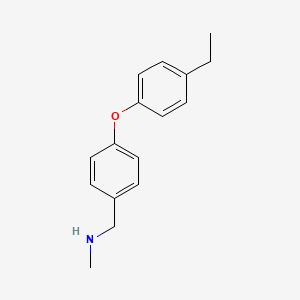

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine is an organic compound that belongs to the class of phenylmethanamines This compound is characterized by the presence of an ethylphenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-ethylphenol with 4-fluoronitrobenzene to form 4-(4-ethylphenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-ethylphenoxy)aniline, which is subsequently reacted with formaldehyde and methylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding phenolic compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-(4-Methylphenoxy)phenyl)-N-methylmethanamine

- 1-(4-(4-Chlorophenoxy)phenyl)-N-methylmethanamine

- 1-(4-(4-Bromophenoxy)phenyl)-N-methylmethanamine

Uniqueness

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds .

Biological Activity

1-(4-(4-Ethylphenoxy)phenyl)-N-methylmethanamine is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C18H24N2O

- Molecular Weight: 284.40 g/mol

- IUPAC Name: this compound

- CAS Number: [B12501376]

The compound features a phenoxy group, which is known to enhance lipophilicity and biological activity. The ethyl substitution on the phenyl ring may influence its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity: Research indicates potential anticancer properties, with the compound showing cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Neurotransmitter Modulation: The structure suggests possible interactions with neurotransmitter systems, particularly in modulating serotonin or dopamine pathways, which could have implications for treating mood disorders.

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby altering cellular functions.

- Receptor Binding: It may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

- Membrane Interaction: The lipophilic nature allows interaction with lipid membranes, potentially disrupting cellular integrity in pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects: Variations in the ethyl group position or size can significantly alter potency and selectivity.

- Phenoxy Group Influence: The presence of a phenoxy group enhances hydrophobic interactions, improving binding affinity to biological targets.

Table: Summary of SAR Findings

| Substituent Position | Effect on Activity | Notes |

|---|---|---|

| Para Ethyl Group | Increased potency | Enhances lipophilicity |

| Meta/Ortho Position | Decreased potency | Less favorable interactions |

Case Studies

Several case studies provide insights into the biological efficacy of similar compounds and their relevance to this compound:

- Antimicrobial Activity Study : A study demonstrated that compounds with similar phenoxy structures showed significant inhibition against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics .

- Cytotoxicity Evaluation : Research involving derivatives of this compound indicated that modifications to the phenolic structure led to enhanced cytotoxicity in cancer cell lines, highlighting the importance of structural optimization .

- Neuroactive Compound Analysis : Investigations into related amines revealed their ability to modulate neurotransmitter release, supporting further exploration into this compound's neuropharmacological potential .

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

1-[4-(4-ethylphenoxy)phenyl]-N-methylmethanamine |

InChI |

InChI=1S/C16H19NO/c1-3-13-4-8-15(9-5-13)18-16-10-6-14(7-11-16)12-17-2/h4-11,17H,3,12H2,1-2H3 |

InChI Key |

STIZWHYRVMAUBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)CNC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.